

Application Notes and Protocols for Sgf29-IN-1

In Vitro Assay

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Compound of Interest

Compound Name: Sgf29-IN-1

Cat. No.: B12379086

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Introduction

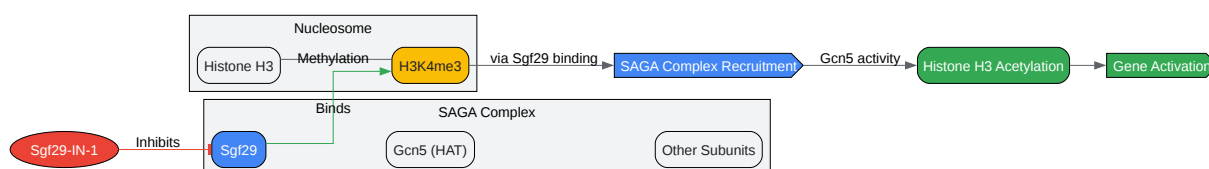
Sgf29 (SAGA-associated factor 29) is a critical component of the SAGA (Spt-Ada-Gcn5 acetyltransferase) complex, a multi-subunit protein complex involved in transcriptional regulation. Sgf29 functions as a chromatin "reader" by specifically recognizing and binding to di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3) through its tandem Tudor domains. [1][2][3][4] This interaction is essential for recruiting the SAGA complex to target gene promoters, leading to subsequent histone H3 acetylation and transcriptional activation. [1][2][4][5][6] Dysregulation of this pathway has been implicated in various diseases, including cancer.

Sgf29-IN-1 (also known as Cpd_DC60) is a selective small molecule inhibitor that targets the tandem Tudor domains of Sgf29. By competitively binding to the same aromatic cage that recognizes the methylated histone tail, **Sgf29-IN-1** effectively disrupts the interaction between Sgf29 and H3K4me3, thereby inhibiting the recruitment of the SAGA complex and downstream gene activation. This application note provides a detailed protocol for an in vitro AlphaScreen® assay to characterize the inhibitory activity of **Sgf29-IN-1**.

Signaling Pathway and Mechanism of Action

Sgf29 acts as a molecular bridge linking histone methylation to histone acetylation. The tandem Tudor domains of Sgf29 recognize and bind to H3K4me2/3 marks on nucleosomes at gene promoters. This binding event serves as an anchor, recruiting the entire SAGA complex to the

specific chromatin locus. The SAGA complex then utilizes its histone acetyltransferase (HAT) activity, primarily through the Gcn5 subunit, to acetylate histone H3, leading to a more open chromatin structure and facilitating the initiation of transcription. **Sgf29-IN-1** inhibits this process by blocking the initial recognition of the H3K4me3 mark by Sgf29.



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Sgf29 signaling pathway and mechanism of **Sgf29-IN-1** inhibition.

Experimental Protocols

Recombinant Sgf29 Tandem Tudor Domain (TTD) Expression and Purification

A construct of human Sgf29 containing the tandem Tudor domains (residues 114-293) with an N-terminal His6-tag is expressed in *E. coli* and purified.

Materials:

- pET-28a vector containing the His6-Sgf29-TTD insert
- *E. coli* BL21(DE3) competent cells
- LB Broth and Agar with Kanamycin (50 µg/mL)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

- Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF)
- Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole)
- Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole)
- Ni-NTA Agarose resin
- Dialysis Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

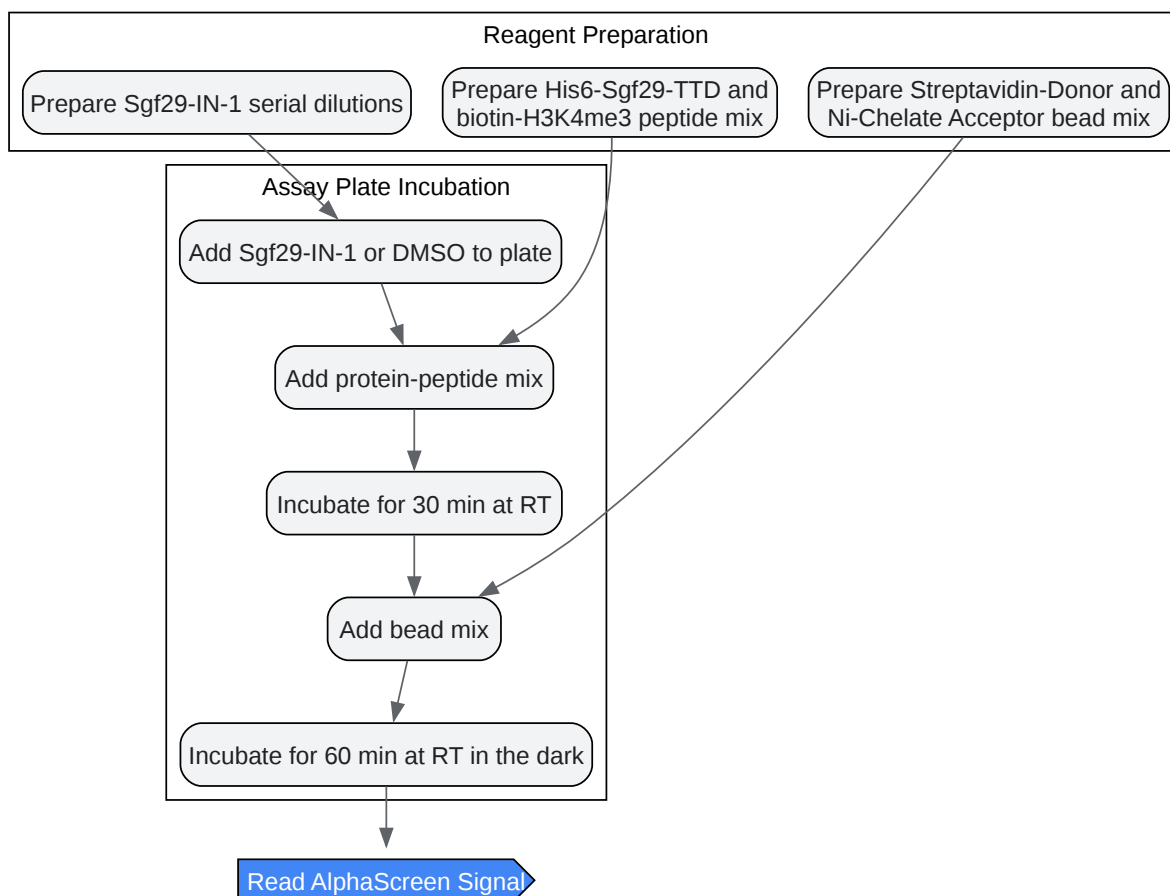
Protocol:

- Transform the pET-28a-His6-Sgf29-TTD plasmid into E. coli BL21(DE3) cells and plate on LB agar with kanamycin.
- Inoculate a single colony into LB broth with kanamycin and grow overnight at 37°C with shaking.
- Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with 0.5 mM IPTG and incubate for 16-18 hours at 18°C.
- Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
- Lyse the cells by sonication on ice and clarify the lysate by centrifugation.
- Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.
- Wash the column with Wash Buffer to remove unbound proteins.
- Elute the His6-Sgf29-TTD protein with Elution Buffer.
- Pool the elution fractions containing the protein and dialyze against Dialysis Buffer.
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- Verify the purity of the protein by SDS-PAGE.

Sgf29-IN-1 AlphaScreen® Assay

This protocol describes a competitive binding assay to measure the inhibition of the Sgf29-TTD and H3K4me3 peptide interaction by **Sgf29-IN-1**. The assay utilizes Streptavidin-coated Donor beads that bind to a biotinylated H3K4me3 peptide and Nickel Chelate Acceptor beads that bind to the His6-tagged Sgf29-TTD.

Experimental Workflow Diagram:



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AlphaScreen assay workflow for **Sgf29-IN-1**.

Materials and Reagents:

Reagent	Supplier	Catalog Number (Example)	Final Concentration
His6-Sgf29-TTD	In-house preparation	N/A	75 nM
Biotinylated H3(1-18)K4me3 peptide	AnaSpec	AS-64415	150 nM
Sgf29-IN-1	MedChemExpress	HY-136363	Variable
Streptavidin-coated Donor Beads	PerkinElmer	6760002	20 µg/mL
Nickel Chelate Acceptor Beads	PerkinElmer	AL108C	20 µg/mL
AlphaScreen Assay Buffer	N/A	See formulation below	N/A
384-well white opaque OptiPlate™	PerkinElmer	6007290	N/A
DMSO	Sigma-Aldrich	D2650	Variable (max 0.8%)

Assay Buffer Formulation:

- 50 mM HEPES, pH 7.4
- 100 mM NaCl
- 5 mM TCEP
- 0.1% (w/v) Bovine Serum Albumin (BSA)

Protocol (per well of a 384-well plate):

- Prepare a serial dilution of **Sgf29-IN-1** in DMSO. Then, dilute the inhibitor in AlphaScreen Assay Buffer to the desired concentrations.
- Add 2.5 µL of the **Sgf29-IN-1** dilution or DMSO (for control wells) to the wells of the 384-well plate.

- Prepare a mix of His6-Sgf29-TTD and biotinylated H3K4me3 peptide in AlphaScreen Assay Buffer.
- Add 5 μ L of the protein-peptide mix to each well.
- Incubate the plate for 30 minutes at room temperature, protected from light.
- Prepare a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in AlphaScreen Assay Buffer.
- Add 2.5 μ L of the bead suspension to each well under subdued lighting.
- Incubate the plate for 60 minutes at room temperature in the dark.
- Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnSpire® or EnVision®) with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.

Data Presentation and Analysis

The inhibitory activity of **Sgf29-IN-1** is determined by measuring the decrease in the AlphaScreen signal. The data can be normalized to control wells (DMSO only for 100% activity and no Sgf29-TTD for 0% activity) and plotted as percent inhibition versus inhibitor concentration. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the signal, can then be calculated using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Example Data Table:

Sgf29-IN-1 (μM)	AlphaScreen Signal (Counts)	% Inhibition
0 (DMSO)	250,000	0
0.01	245,000	2
0.1	220,000	12
1	150,000	40
10	50,000	80
100	10,000	96
No Sgf29-TTD	5,000	100

IC50 Determination:

Compound	Target	Assay Type	IC50 (μM)
Sgf29-IN-1	Sgf29-TTD	AlphaScreen	~1.5

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